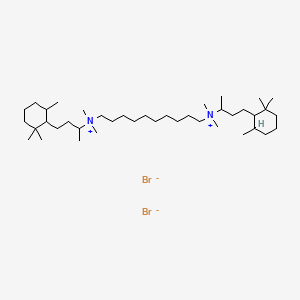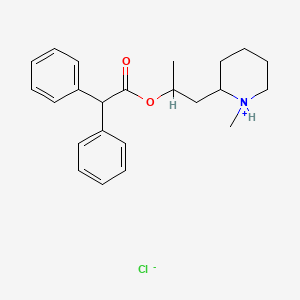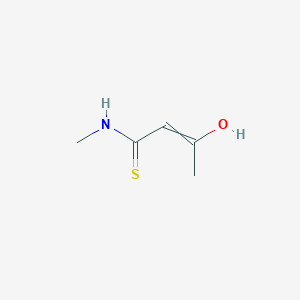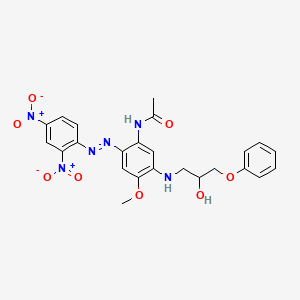acetic acid CAS No. 90720-06-2](/img/structure/B13781548.png)
[2-Chloro-4-(trifluoromethyl)anilino](oxo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of both chloro and trifluoromethyl groups in its structure makes it a compound of interest in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with oxalic acid derivatives under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the temperature maintained between 50°C to 80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the chlorination of 4-(trifluoromethyl)aniline, followed by amination and subsequent reaction with oxalic acid derivatives. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of the trifluoromethyl group enhances its binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- Trifluoromethylpyridine
Uniqueness
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid is unique due to its combination of chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
90720-06-2 |
|---|---|
Fórmula molecular |
C9H5ClF3NO3 |
Peso molecular |
267.59 g/mol |
Nombre IUPAC |
2-[2-chloro-4-(trifluoromethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H5ClF3NO3/c10-5-3-4(9(11,12)13)1-2-6(5)14-7(15)8(16)17/h1-3H,(H,14,15)(H,16,17) |
Clave InChI |
NHWKKBCMZVSSGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


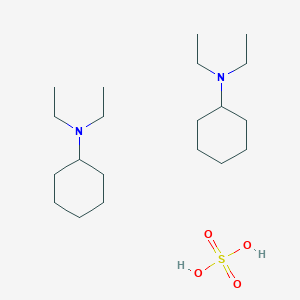


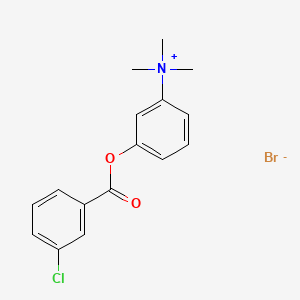
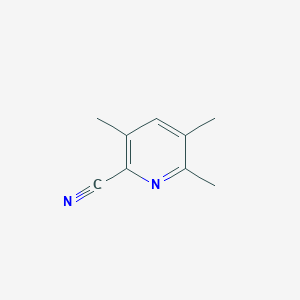

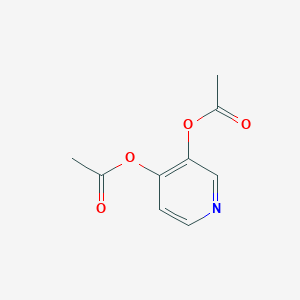

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
